molecular formula C5H4N2O3 B014596 5-Formyluracil CAS No. 1195-08-0

5-Formyluracil

Cat. No. B014596
M. Wt: 140.10 g/mol
InChI Key: OHAMXGZMZZWRCA-UHFFFAOYSA-N
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Patent
US08097405B1

Procedure details

5-formyl-2′-deoxyuridine prepared according to Mertes and Shipchandler, J. Heterocyclic Chem. 1, 751 (1970). 5-hydroxymethyluricil (1 mmol) dissolved in 20 ml dimethylsulfonate was heated at 100° C. with manganese dioxide (2.5 mmol) for 15 minutes. The solvent was evaporated at reduced pressure. The residue was taken up in hot ethanol and recrystallized from ethanol to yield 5-formyluracil, 5-formyluracil (0.10 g) was silylated and dissolved in dry acetonitrile (2.5 ml). 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl chloride (Bhat, Syn. Proc. in Nucleic Acid Chem., Vol. I, p. 521 (1968) (0.22 g) and molecular sieves (0.2 g) were added, and the mixture stirred at 25° C. for 40 hours under anhydrous conditions. The mixture was filtered and evaporated. The resulting oil was treated with anhydrous ethanol (2 ml) and chromatographed on silica gel to obtain the partially pure anomer which was recrystallized from ethanol (M.P. 195-196° C.) The toluoyl groups were removed by reaction of the product in methanol benzene, with sodium methoxide. The mixture was neutralized with Dowex 50 (H+). 5-formyl-2′-deoxyuridine was recrystallized from ethanol M.P. 175-176° C.
Name
5-formyl-2′-deoxyuridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-hydroxymethyluricil
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mmol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4](=[O:18])[NH:5][C:6](=[O:17])[N:7]([CH:16]=1)[C@@H]1O[C@H](CO)[C@@H](O)C1)=[O:2]>COS(C)(=O)=O.[O-2].[O-2].[Mn+4]>[CH:1]([C:3]1[C:4](=[O:18])[NH:5][C:6](=[O:17])[NH:7][CH:16]=1)=[O:2] |f:2.3.4|

Inputs

Step One
Name
5-formyl-2′-deoxyuridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C(NC(N([C@H]2C[C@H](O)[C@@H](CO)O2)C1)=O)=O
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5-hydroxymethyluricil
Quantity
1 mmol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
COS(=O)(=O)C
Step Four
Name
Quantity
2.5 mmol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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